(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete
Description
Properties
IUPAC Name |
(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFMLLQFUJZLJ-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@H]2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243521-20-0 | |
| Record name | rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the reaction of 1-bromo-3,5-dinitrobenzene with appropriate reagents can yield azete derivatives . Another method includes the thermolysis of cyclopropenyl azide, which forms the azete ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of advanced spectroscopic methods, such as NMR, is crucial for characterizing the chemical structure and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the strained four-membered ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azete-N-oxides, while reduction can produce fully saturated azetidines .
Scientific Research Applications
(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete has several scientific research applications due to its unique structural properties. In chemistry, it serves as a valuable building block for synthesizing more complex molecules . In biology and medicine, azete derivatives have shown potential as bioactive compounds with applications in drug discovery and development . Industrially, these compounds are used in the production of advanced materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete involves its interaction with specific molecular targets and pathways. The strained four-membered ring and the presence of nitrogen contribute to its reactivity and ability to form stable complexes with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from related fused heterocycles in ring size, heteroatom placement, and stereoelectronic effects:
The azete’s small ring introduces significant strain, likely enhancing reactivity compared to larger, more stable systems like indenoindoles .
Spectroscopic and Electronic Properties
- IR Spectroscopy : The phenanthrene derivative shows distinct C=O (1690 cm⁻¹) and NH (3422 cm⁻¹) stretches . The azete’s IR profile would lack carbonyl signals but may display N–H or C–N vibrations.
- NMR : While the azete’s ¹H-NMR data are unreported, the phenanthrene’s spectrum (DMSO-d₆) reveals aromatic protons and NH coupling, which could guide assignments for the azete’s stereogenic centers .
Biological Activity
(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered ring with nitrogen as a heteroatom. Its molecular formula is with a molecular weight of approximately 145.20 g/mol. The compound's structure is characterized by the presence of a strained ring system which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrogen atom within the four-membered ring enhances its reactivity and allows it to form stable complexes with various biological molecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in various physiological responses.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative effects in various cell lines. For instance:
- Cell Growth Inhibition : Studies show that this compound can inhibit cell growth under both dark conditions and UVA irradiation. The mechanism involves covalent interactions with DNA components such as thymine and interference with topoisomerase II activity .
Comparative Analysis
To understand the biological relevance of this compound in comparison to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Heterocyclic | Antiproliferative; enzyme inhibition |
| Azetidine | Saturated analog | Limited biological activity; primarily structural |
| Cyclobutadiene | Homocyclic | Reactive but less biological relevance |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Anticancer Properties : A study demonstrated that the compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
- Mechanistic Insights : Further investigations revealed that the compound's interaction with topoisomerase II resulted in the stabilization of DNA-topoisomerase complexes leading to cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
